Bis(p-dimethylaminophenyl)carbodiimide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
738-65-8 |
|---|---|
Molecular Formula |
C17H20N4 |
Molecular Weight |
280.37 g/mol |
InChI |
InChI=1S/C17H20N4/c1-20(2)16-9-5-14(6-10-16)18-13-19-15-7-11-17(12-8-15)21(3)4/h5-12H,1-4H3 |
InChI Key |
ABFDTYJJUSUWRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C=NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Patterns
Nucleophilic Addition Pathways to the Carbodiimide (B86325) Linkage
The core reactivity of carbodiimides involves the addition of a nucleophile to the central carbon atom of the cumulene system. This process is often facilitated by protonation of one of the nitrogen atoms, which significantly enhances the electrophilicity of the carbodiimide carbon, making it susceptible to attack by a wide range of nucleophiles.
Formation of Substituted Urea (B33335) Derivatives
One of the most fundamental reactions of Bis(p-dimethylaminophenyl)carbodiimide is its conversion to the corresponding substituted urea, N,N'-bis(p-dimethylaminophenyl)urea. This transformation can occur via two primary pathways: direct hydration or as a byproduct of carboxylic acid activation.
Direct Hydration: In the presence of water, this compound undergoes hydrolysis to form the stable urea derivative. wikipedia.orgchemeurope.com This reaction proceeds by the addition of a water molecule across one of the C=N double bonds. The instability of the O-acylisourea intermediate in aqueous solutions leads to its hydrolysis, regenerating the carboxyl group and releasing an N-unsubstituted urea. thermofisher.com
Carboxylic Acid Activation and N-Acylurea Formation: Carbodiimides are widely employed as coupling agents in the synthesis of amides and esters from carboxylic acids. wikipedia.orglibretexts.org In these reactions, the carboxylic acid first adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. thermofisher.comlibretexts.org This intermediate is key to the coupling process. However, it can undergo an intramolecular acyl transfer, rearranging to a stable N-acylurea. wikipedia.orgresearchgate.net This rearrangement is a common side reaction that can reduce the yield of the desired amide or ester product. wikipedia.orgnih.gov The reaction of aromatic carbodiimides with carboxylic acids predominantly leads to the formation of N-acylurea. researchgate.net
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Water | N,N'-Bis(p-dimethylaminophenyl)urea | Hydrolysis |
| This compound | Carboxylic Acid (R-COOH) | O-acylisourea intermediate | Activation |
| O-acylisourea intermediate | - | N-Acyl-N,N'-bis(p-dimethylaminophenyl)urea | Rearrangement (Side Reaction) |
| O-acylisourea intermediate | Amine (R'-NH2) | Amide (R-CO-NHR') + N,N'-Bis(p-dimethylaminophenyl)urea | Coupling |
Generation of Carbamates and Related Adducts via Alcohol Addition
The reaction of carbodiimides with alcohols is a cornerstone of ester synthesis, famously exemplified by the Steglich esterification. wikipedia.orgnih.gov In this process, this compound would serve as the activating agent for a carboxylic acid. The resulting O-acylisourea intermediate is highly susceptible to nucleophilic attack. organic-chemistry.org
The mechanism involves the following steps:
Activation of Carboxylic Acid: The carboxylic acid adds to the carbodiimide, forming the O-acylisourea intermediate. nih.gov
Nucleophilic Attack by Alcohol: The alcohol attacks the activated acyl group of the intermediate.
Ester Formation: The reaction yields the desired ester and N,N'-bis(p-dimethylaminophenyl)urea as a byproduct.
To enhance the efficiency of this reaction and suppress the competing N-acylurea formation, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often employed. wikipedia.orgnih.gov DMAP acts as an acyl transfer agent by reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. organic-chemistry.org
| Activating Agent | Substrate 1 | Substrate 2 | Catalyst | Primary Product | Byproduct |
| This compound | Carboxylic Acid | Alcohol | DMAP | Ester | N,N'-Bis(p-dimethylaminophenyl)urea |
| This compound | Carboxylic Acid | Thiol | DMAP | Thioester | N,N'-Bis(p-dimethylaminophenyl)urea |
Synthesis of Amidines and Guanidines via Amine Addition
Carbodiimides are valuable precursors for the synthesis of guanidines through the addition of amines. The reaction of this compound with primary or secondary amines leads to the formation of N,N',N''-trisubstituted guanidines.
The mechanism for guanidine (B92328) formation is a stepwise process. rsc.org The reaction is generally not catalyzed by general acids or bases, and the kinetics can involve both the protonated and free base forms of the amine. rsc.org The nucleophilic amine attacks the central carbon of the carbodiimide, followed by proton transfer to yield the stable guanidine product. Various metal catalysts, such as those based on ytterbium, can also efficiently catalyze the addition of amines to carbodiimides. organic-chemistry.org
While carbodiimides are direct precursors to guanidines, their role in amidine synthesis is less direct. The synthesis of amidines typically proceeds through other routes, such as the addition of amines to nitriles or the reaction of amines with imidoyl chlorides. organic-chemistry.orgnih.govsemanticscholar.org
| Carbodiimide | Amine Reactant | Product Class | Specific Product Example |
| This compound | Primary Amine (R-NH2) | Guanidine | N-(p-dimethylaminophenyl)-N'-(alkyl)-N''-(p-dimethylaminophenyl)guanidine |
| This compound | Secondary Amine (R2NH) | Guanidine | N-(p-dimethylaminophenyl)-N',N'-(dialkyl)-N''-(p-dimethylaminophenyl)guanidine |
Cycloaddition Chemistry of Carbodiimides
Beyond simple nucleophilic additions, the π-systems of the carbodiimide group can participate in cycloaddition reactions, providing powerful methods for the construction of complex heterocyclic frameworks. researchgate.netrsc.org These reactions are often mediated by transition metals, which can orchestrate the assembly of multiple components in a controlled manner. nih.govnih.gov
[2+2+2] Cycloaddition Reactions for Heterocycle Formation
Transition metal-catalyzed [2+2+2] cycloadditions are a highly efficient strategy for synthesizing six-membered rings. Carbodiimides can serve as a 2π component in these reactions, reacting with other unsaturated molecules like alkynes or diynes.
Rhodium-catalyzed [2+2+2] cycloadditions of diynes with carbodiimides have been developed to produce various nitrogen-containing heterocycles. scirp.org For instance, the reaction of terminal alkynes and alkenyl carbodiimides, catalyzed by a chiral rhodium complex, can yield bicyclic amidines with high enantioselectivity. nih.govacs.org The reaction proceeds through the formation of a rhodacyclopentadiene intermediate, followed by insertion of the carbodiimide and reductive elimination to furnish the heterocyclic product. The electronic properties of the substituents on the carbodiimide can influence the product selectivity. nih.gov Aryl carbodiimides bearing strong electron-withdrawing groups have been shown to provide greater product selectivity in certain cases. acs.org
| Catalyst System | Substrate 1 | Substrate 2 | Product Type |
| Rhodium(I)/Chiral Ligand | Diyne | Carbodiimide | Fused Pyridine Derivative |
| Rhodium(I)/Chiral Ligand | Terminal Alkyne | Alkenyl Carbodiimide | Bicyclic Amidine |
| Nickel(0)/NHC Ligand | Diyne | Carbon Dioxide | Bicyclic α-Pyrone |
Transition Metal-Mediated Cycloadditions
Various transition metals, including nickel and palladium, catalyze cycloaddition reactions involving carbodiimides. These reactions offer pathways to diverse heterocyclic structures that are otherwise difficult to access.
Nickel-Catalyzed Cycloadditions: Nickel(0) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are effective catalysts for the cycloaddition of diynes with carbodiimides. nih.gov These reactions can lead to the formation of substituted pyridones when isocyanates are used instead of carbodiimides, highlighting the versatility of the catalytic system. acs.org The high reactivity of these Ni/NHC systems allows for transformations that were previously unexplored. nih.gov For instance, Ni-catalyzed cycloadditions of diynes with methyleneaziridines have also been developed. rsc.org
Palladium-Catalyzed Reactions: Palladium catalysts are also employed in reactions involving carbodiimides. For example, a palladium-catalyzed aminocarbonylation of aryl halides has been developed where the carbodiimide reacts with formic acid to generate carbon monoxide in situ. nih.gov This CO is then incorporated into the final amide or phthalimide (B116566) product. While not a direct cycloaddition of the carbodiimide into the final ring, this demonstrates the utility of carbodiimides in transition metal-catalyzed processes for heterocycle synthesis. nih.gov
The electron-rich nature of the p-dimethylaminophenyl groups in this compound would be expected to enhance the nucleophilicity of the nitrogen atoms and potentially influence the coordination to the metal center, thereby affecting the catalytic cycle's efficiency and selectivity in these cycloaddition reactions.
Hydroboration of Electron-Rich Carbodiimides
The addition of a boron-hydrogen bond across the N=C=N cumulative double bond system of carbodiimides, known as hydroboration, is a significant transformation for synthesizing N-boryl formamidines. This reaction is often facilitated by catalysts.
The hydroboration of carbodiimides can be effectively catalyzed by various systems, including main group and transition metal complexes. nih.gov Notably, metal-free organocatalysts such as cyclic carbodiphosphoranes have demonstrated high efficacy in promoting the hydroboration of carbodiimides with boranes like pinacolborane (HBpin). nih.govacs.org These reactions typically proceed at room temperature to form N-boryl formamidine (B1211174) products. nih.gov
The substrate scope for this catalytic reaction is broad, encompassing a range of symmetrically and asymmetrically substituted carbodiimides. While specific studies focusing exclusively on this compound are not detailed in the provided literature, its electron-rich aromatic nature makes it a prime candidate for such transformations. The reactivity of analogous carbodiimides under these conditions provides insight into its expected behavior. Reaction times can vary significantly depending on the steric bulk of the substituents on the carbodiimide. acs.org For instance, carbodiimides with less bulky groups like isopropyl react faster than those with bulkier cyclohexyl or sec-butyl groups. acs.org
| Carbodiimide Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| N,N'-Diisopropyl carbodiimide | 5 | 1 | 98 | acs.org |
| N,N'-Dicyclohexyl carbodiimide | 5 | 7 | 97 | acs.org |
| N,N'-Di-sec-butyl carbodiimide | 5 | 24 | 98 | acs.org |
Computational studies, including Density Functional Theory (DFT) calculations, have been employed to elucidate the mechanism of carbodiimide hydroboration catalyzed by Lewis basic species like carbodiphosphoranes. nih.gov The proposed catalytic cycle involves several key steps:
Catalyst Activation of Borane (B79455): The Lewis basic catalyst activates the pinacolborane, forming a catalyst-HBpin adduct. This activation increases the hydridic character of the B-H bond.
Hydride Transfer: The activated borane complex then interacts with the carbodiimide. A hydride ion is transferred from the boron to the electrophilic central carbon atom of the carbodiimide.
B-N Bond Formation: Concurrently with or subsequent to the hydride transfer, a bond is formed between the boron atom and one of the nitrogen atoms of the carbodiimide.
Product Release: The resulting N-boryl formamidine product is released, regenerating the catalyst which can then enter another catalytic cycle. nih.gov
This mechanism is supported by kinetic analysis and is a widely accepted pathway for the hydroboration of unsaturated C=N bonds. peptide.com
Oxo-Imido Exchange and Related Transformations
The carbodiimide functional group can participate in metathesis reactions with metal-oxo and metal-imido complexes. nih.govnih.gov These transformations, often termed oxo-imido or imido-imido exchange reactions, involve the cleavage and formation of metal-ligand double bonds and carbon-nitrogen double bonds.
Specifically, an early transition metal imido complex (M=NR) can undergo a [2+2] cycloaddition reaction with one of the C=N bonds of a carbodiimide (R'N=C=NR'). acs.orgnih.gov This leads to the formation of a four-membered diazametallacyclic intermediate, which can then rearrange to exchange the imido groups. nih.gov
Conversely, some metal-oxo complexes are capable of catalyzing the condensation of two isocyanate molecules to produce a carbodiimide and carbon dioxide. nih.gov This process is believed to proceed through the metathesis reaction of the metal-oxo species with the isocyanate via a four-membered cycloadduct, which forms a metal-imido species that can then react further. nih.gov These reactions highlight a fundamental reactivity pattern of the carbodiimide scaffold in the presence of reactive metal-ligand multiple bonds.
Radical Reactions Involving Carbodiimide Scaffolds
While carbodiimides are primarily known for their role as coupling agents in ionic reactions, their scaffold can be involved in degradative side reactions under certain conditions, which proceed through mechanisms involving significant bond rearrangement and cleavage. nih.govnih.govresearchgate.net One such pathway is the "extended Khorana mechanism," which describes the degradation of peptides or proteins when carbodiimides like 1-ethyl-3-(3-(dimethylaminopropyl)-carbodiimide (EDC) are used in excess at neutral to alkaline pH. nih.gov
This degradative process involves the following steps:
Reaction of the carbodiimide with a carboxyl group to form the highly reactive O-acylisourea intermediate. nih.gov
This intermediate can rearrange to a stable, unreactive N-acylurea. peptide.com
In the absence of a primary amine nucleophile, an adjacent peptide nitrogen can perform an intramolecular nucleophilic attack on the N-acylisourea. nih.gov
This forms a cyclic intermediate which, under neutral or alkaline conditions, can fragment. nih.gov
The fragmentation results in the cleavage of the peptide bond adjacent to the ring, leading to the degradation of the polypeptide chain. nih.govnih.gov
This reactivity demonstrates the potential for the carbodiimide scaffold to induce bond-cleavage reactions under specific environmental conditions, a crucial consideration during its application as a cross-linking or coupling agent. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of Bis(p-dimethylaminophenyl)carbodiimide in solution. By analyzing the chemical shifts, multiplicities, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the chemical environment of each nucleus can be mapped.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the dimethylamino groups. Due to the molecule's symmetry, the two p-dimethylaminophenyl groups are chemically equivalent. The aromatic protons typically appear as a set of two doublets, characteristic of a para-substituted benzene (B151609) ring. Protons ortho to the dimethylamino group are expected to resonate at a lower chemical shift (upfield) compared to those ortho to the carbodiimide (B86325) nitrogen due to the strong electron-donating effect of the N(CH₃)₂ group. The methyl protons of the two equivalent dimethylamino groups would yield a sharp singlet, integrating to 12 protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical environment of each carbon atom. Key signals include those for the methyl carbons of the dimethylamino groups, the aromatic carbons, and the unique sp-hybridized carbon of the central carbodiimide (N=C=N) functional group. The carbodiimide carbon is highly deshielded and typically resonates in the range of 135-145 ppm. The aromatic carbons will show distinct signals, with the carbon atom directly bonded to the dimethylamino group appearing at a significantly different chemical shift compared to the others due to resonance effects.
While specific spectral data for this compound is not widely published, data from the closely related compound 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine can provide insight into the expected chemical shifts for the p-dimethylaminophenyl moiety. nih.gov In this related structure, the aromatic protons ortho and meta to the dimethylamino group appear as doublets, and the N-CH₃ protons present as a singlet. nih.gov
Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho to N(CH₃)₂) | ~6.7 | Doublet | 4H |
| Aromatic (ortho to N=C=N) | ~7.1 | Doublet | 4H |
Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| N=C =N | ~140 |
| Aromatic (C-N(CH₃)₂) | ~150 |
| Aromatic (CH, ortho to N(CH₃)₂) | ~112 |
| Aromatic (CH, ortho to N=C=N) | ~125 |
| Aromatic (C-N=C=N) | ~130 |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. For this compound, the most prominent and diagnostic feature in its FTIR spectrum is the strong, sharp absorption band associated with the asymmetric stretching vibration of the carbodiimide (–N=C=N–) group. researchgate.net
This characteristic peak typically appears in the region of 2150–2100 cm⁻¹. researchgate.net Its high intensity and unique position in a relatively uncongested region of the spectrum make it an unambiguous marker for the carbodiimide functionality. The exact frequency can be influenced by the electronic nature of the substituents on the nitrogen atoms. The electron-donating dimethylamino groups on the phenyl rings can slightly alter the bond strength and, consequently, the vibrational frequency of the N=C=N moiety compared to alkyl- or unsubstituted aryl-carbodiimides.
Other significant absorption bands in the FTIR spectrum include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl groups, appearing in the 2950–2850 cm⁻¹ region.
Aromatic C=C stretching: Multiple bands in the 1610–1450 cm⁻¹ region, characteristic of the phenyl rings.
C-N stretching: Vibrations for the aryl-N and N-CH₃ bonds, typically found in the 1360–1250 cm⁻¹ range.
The spectrum of a related compound, bis(o-methoxyphenyl)-carbodiimide, also shows the strong, characteristic N=C=N stretch in this region, confirming the diagnostic value of this band for diarylcarbodiimides. nist.gov
Characteristic FTIR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Asymmetric N=C=N Stretch | 2150–2100 | Strong, Sharp |
| Aromatic C-H Stretch | 3100–3000 | Medium |
| Aliphatic C-H Stretch | 2950–2850 | Medium |
| Aromatic C=C Stretch | 1610–1450 | Medium to Strong |
Single-Crystal X-ray Diffraction for Molecular Architecture Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the general structural features of carbodiimides are well-established and can be used to predict its molecular architecture. wikipedia.org
The core N=C=N functional group in carbodiimides is known to be nearly linear, though slight bending can occur. wikipedia.org The C-N=C bond angles are typically around 120-126°. wikipedia.org The geometry is characterized by axial chirality due to the arrangement of the substituents in perpendicular planes.
In this compound, the two p-dimethylaminophenyl rings would be attached to the central nitrogen atoms. Steric hindrance between the rings would likely lead to a twisted conformation, where the planes of the two aromatic rings are not coplanar. The dimethylamino groups are expected to be nearly coplanar with their respective phenyl rings to maximize resonance stabilization, a feature observed in the crystal structures of related compounds like 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine. nih.gov This planarity results in a significant transfer of electron density from the nitrogen lone pair into the aromatic π-system. nih.gov
Predicted Molecular Geometry Parameters
| Parameter | Predicted Value |
|---|---|
| N=C=N Bond Angle | ~170° |
| C-N=C Bond Angle | ~120-126° |
| C=N Bond Length | ~1.20 Å |
| Phenyl Ring Dihedral Angle | Non-coplanar |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides valuable insights into the electronic structure, particularly the π-electron system and conjugation within the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by strong π→π* transitions associated with the extended conjugated system. This system includes the two p-dimethylaminophenyl groups and the N=C=N moiety. The presence of the powerful electron-donating dimethylamino groups (auxochromes) in conjugation with the aromatic rings and the carbodiimide group is expected to cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted diarylcarbodiimides.
Studies on the electronic spectra of carbodiimides have assigned absorption bands based on comparisons with structurally related molecules. rsc.org The spectrum of this compound would likely feature intense absorption bands in the UV-A region (315-400 nm) due to this extended conjugation, which is responsible for the color of many similar dyes. The electronic structure and reactivity of carbodiimides are closely linked, and UV-Vis spectroscopy helps to characterize the energy levels of the molecular orbitals involved in chemical reactions. mpg.de
Expected UV-Vis Absorption Data (in a non-polar solvent)
| Transition Type | Expected λₘₐₓ (nm) | Chromophore |
|---|---|---|
| π→π* | >300 | Extended conjugated system (Ar-N=C=N-Ar) |
Mass Spectrometry for Molecular Fingerprinting and Reaction Monitoring
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, confirm its elemental composition, and elucidate its structure through the analysis of fragmentation patterns.
For this compound (C₁₇H₂₀N₄), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. The calculated monoisotopic mass is 280.1688 Da. nih.gov
In electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, the molecular ion ([M]⁺ or [M+H]⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern provides a unique "fingerprint" for the molecule. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the bonds adjacent to the stable aromatic moieties. A prominent fragmentation pathway would be the formation of the highly stable p-dimethylaminophenyl cation or related fragments. Analysis of fragmentation patterns in similar molecules, such as those with silyl (B83357) groups, shows cleavage pathways involving the heteroallene core. researchgate.net The fragmentation of the related p,p'-benzylidenebis(N,N-dimethylaniline) also shows characteristic ions corresponding to the dimethylaminophenyl moiety. nist.gov
Key Mass Spectrometry Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₀N₄ | PubChem nih.gov |
| Molecular Weight | 280.37 g/mol | PubChem nih.gov |
| Exact Monoisotopic Mass | 280.1688 Da | PubChem nih.gov |
Computational Chemistry and Theoretical Modeling of Carbodiimide Systems
Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules like Bis(p-dimethylaminophenyl)carbodiimide. DFT methods are used to determine molecular properties based on the electron density, providing a balance between computational cost and accuracy.
Detailed DFT studies on related aromatic systems reveal that the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding reactivity. nih.govekb.eg For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylaminophenyl rings, while the LUMO would be centered on the N=C=N functional group. nih.gov This distribution indicates that the aromatic rings are the primary sites for electrophilic attack, whereas the carbodiimide (B86325) carbon is susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visualize the charge distribution and are used to predict reactive sites for both electrophilic and nucleophilic attacks. ekb.egnih.gov In this compound, the MEP would show a region of high electron density (negative potential) around the nitrogen atoms of the carbodiimide group and the dimethylamino substituents, indicating their nucleophilic character. Conversely, the carbodiimide carbon atom would exhibit a region of lower electron density (positive potential), marking it as an electrophilic center.
Global reactivity descriptors, derived from the energies of frontier molecular orbitals, provide quantitative measures of reactivity. ekb.eg These descriptors, including chemical hardness (η), global softness (S), electrophilicity (ω), and electronegativity (χ), can be calculated to compare the reactivity of this compound with other carbodiimides.
Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: The following data is illustrative for a generic substituted carbodiimide system based on principles from DFT studies.)
| Parameter | Symbol | Formula | Illustrative Value (eV) |
| HOMO Energy | EHOMO | - | -6.2 |
| LUMO Energy | ELUMO | - | -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 3.85 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 |
| Global Softness | S | 1/(2η) | 0.21 |
| Electrophilicity Index | ω | χ²/(2η) | 3.15 |
Elucidation of Reaction Mechanisms and Transition States through Computational Approaches
Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For carbodiimides, this includes studying their formation from isocyanates or their reactions with other molecules, such as carboxylic acids. nih.govnih.gov DFT calculations can identify and characterize the geometries and energies of reactants, intermediates, transition states, and products along a reaction coordinate. researchgate.netmdpi.com
In the context of this compound formation from the corresponding isocyanate, theoretical calculations can model the catalytic cycle, for instance, with phosphine (B1218219) oxide catalysts. researchgate.net These calculations reveal a multi-step mechanism involving the formation of various intermediates (IMs) and transition states (TSs). researchgate.net The rate-determining step of the reaction can be identified by locating the transition state with the highest energy barrier. For the formation of diphenylcarbodiimide (B3054861), a related compound, the enthalpy barrier for the rate-determining step has been calculated to be 52.9 kJ mol⁻¹. researchgate.netconsensus.app This value showed excellent agreement with experimental activation energy, validating the proposed mechanism. nih.govresearchgate.net
Similarly, in reactions where carbodiimides act as coupling agents, such as in amide bond formation, computational studies can trap and characterize elusive intermediates like the O-acylisourea. nih.gov By modeling the reaction pathway, researchers can understand the factors that lead to the formation of the desired product versus side products like N-acylurea. nih.gov The transition states for these steps can be located, and their structures provide insight into the bonding changes occurring during the reaction.
Table 2: Example of Calculated Enthalpy Barriers for a Carbodiimide Reaction Pathway (Note: Data based on the formation of diphenylcarbodiimide as a model system.) researchgate.net
| Reaction Step | Species Type | Relative Enthalpy (ΔH, kJ mol⁻¹) |
| Reactants | Reactant Complex | 0.0 |
| Step 1 | Transition State 1 (TS1) | +52.9 |
| Step 1 | Intermediate 1 (IM1) | -15.0 |
| Step 2 | Transition State 2 (TS2) | +45.0 |
| Step 2 | Intermediate 2 (IM2) | -60.2 |
| Products | Product Complex | -95.5 |
Analysis of Substituent Electronic Effects on Carbodiimide Reactivity and Stability
The electronic nature of substituents on the aryl rings significantly modulates the reactivity and stability of diarylcarbodiimides. The p-dimethylamino group on this compound is a strong electron-donating group (EDG) through resonance. Computational studies allow for a systematic analysis of these electronic effects.
By comparing a series of substituted carbodiimides, from those with strong electron-withdrawing groups (EWGs) to those with strong EDGs, a clear trend in reactivity can be established. EDGs, like p-dimethylamino, increase the electron density on the carbodiimide functional group. This increased nucleophilicity of the nitrogen atoms can affect the kinetics of its reactions. For instance, in reactions with acids, the increased basicity of the nitrogen atoms would facilitate protonation.
Computational analyses can quantify these substituent effects using methods like Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). nih.gov Theoretical calculations of reaction barriers for a series of substituted compounds can generate data that correlates well with experimental Hammett plots, providing insight into the electronic demands of the transition state. nih.govresearchgate.net For reactions involving the carbodiimide core, the p-dimethylamino group would have a large negative σ value, reflecting its strong electron-donating nature. Studies on other systems show that electron-donating substituents can stabilize positively charged intermediates or transition states, thereby accelerating reactions with a positive reaction constant (ρ). nih.gov
Furthermore, substituent effects on stability, such as susceptibility to hydrolysis, can be modeled. nih.gov The increased electron density from the dimethylamino groups might influence the stability of the N=C=N bond system and its interaction with water molecules. researchgate.net
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models, particularly DFT, are widely used to predict various spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental spectra. nih.gov
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (DFT-GIAO), is a standard approach for calculating nuclear magnetic shielding tensors. nih.govacs.org From these tensors, chemical shifts can be derived by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net For this compound, calculations could predict the chemical shifts for the aromatic protons, the N-methyl protons, and the various carbon atoms. The accuracy of these predictions can be high, often within a small margin of experimental values, aiding in the assignment of complex spectra. rsc.orggithub.io Double-hybrid density functionals have shown particular promise in improving the accuracy of predicted chemical shifts. acs.org
Vibrational Spectroscopy: Theoretical calculations can also predict vibrational frequencies, corresponding to infrared (IR) and Raman spectra. After optimizing the molecular geometry, a frequency calculation is performed. This provides the harmonic vibrational frequencies and their corresponding intensities. researchgate.net The most prominent feature in the IR spectrum of a carbodiimide is the strong, characteristic antisymmetric stretching vibration (νas) of the N=C=N group, typically found around 2100-2150 cm⁻¹. Computational models can predict the exact position of this band for this compound and how it might be influenced by the electronic effects of the substituents. Anharmonic corrections can be applied to the calculated harmonic frequencies to achieve better agreement with experimental data. researchgate.net
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectra. mdpi.com These calculations can help assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic system. For this compound, the strong electron-donating groups are expected to cause a significant red-shift (shift to longer wavelength) of the absorption maxima compared to unsubstituted diphenylcarbodiimide, a phenomenon that can be accurately modeled by TD-DFT.
Table 3: Representative Predicted Spectroscopic Data for a Substituted Diarylcarbodiimide (Note: This table is illustrative, showing the type of data generated by computational models.)
| Spectroscopic Parameter | Atom/Group | Predicted Value |
| ¹³C NMR Chemical Shift (δ) | Carbodiimide Carbon (N=C =N) | 135.2 ppm |
| ¹³C NMR Chemical Shift (δ) | Aromatic C (ipso, C-N=) | 130.5 ppm |
| ¹H NMR Chemical Shift (δ) | Aromatic Protons (ortho to NMe₂) | 6.7 ppm |
| ¹H NMR Chemical Shift (δ) | Methyl Protons (-N(CH₃)₂) | 3.0 ppm |
| IR Vibrational Frequency (ν) | N=C=N Antisymmetric Stretch | 2130 cm⁻¹ |
| Electronic Transition (λmax) | π→π* Transition | 310 nm |
Applications in Advanced Chemical Synthesis and Materials Science Research
Reagents for Carbon-Nitrogen Bond Formations in Organic Synthesis
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, fundamental to the creation of pharmaceuticals, agrochemicals, and other functional molecules. Bis(p-dimethylaminophenyl)carbodiimide functions as a key activating agent in several classes of C-N bond-forming reactions.
The formation of amide and ester linkages from carboxylic acids and amines or alcohols, respectively, is one of the most frequently performed transformations in medicinal and organic chemistry. Carbodiimides like this compound are premier reagents for facilitating these coupling reactions by acting as powerful dehydrating agents.
The general mechanism involves the activation of a carboxylic acid ( 1 ) by the carbodiimide (B86325). The carboxyl group adds across one of the C=N double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate ( 2 ). This intermediate is an activated form of the carboxylic acid, primed for nucleophilic attack. An amine or alcohol can then attack this intermediate, displacing the urea (B33335) byproduct ( 3 ) to form the desired amide or ester ( 4 ).
General Mechanism of Carbodiimide-Mediated Amide Formation
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1 | Carboxylic Acid + Carbodiimide | O-acylisourea | The carboxylic acid adds to the carbodiimide functional group, forming a highly reactive O-acylisourea intermediate. |
A common challenge in carbodiimide chemistry is the potential for the O-acylisourea intermediate to undergo an intramolecular O-to-N acyl rearrangement, forming a stable N-acylurea. This side reaction consumes the activated intermediate and prevents the formation of the desired amide product. In aqueous solutions, hydrolysis of the intermediate can also occur, regenerating the carboxylic acid. To enhance efficiency and suppress side reactions, these couplings are often performed in the presence of additives.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in bioactive molecules and functional materials. The synthesis of these structures often relies on cyclization reactions, particularly those involving dehydration. Carbodiimides are ideal reagents for effecting cyclodehydration reactions to form various heterocycles, such as oxadiazoles (B1248032).
For instance, the synthesis of 1,3,4-oxadiazoles can be achieved from the cyclization of N,N'-diacylhydrazine precursors. In this strategy, this compound can act as the dehydrating agent, facilitating the removal of a molecule of water to promote ring closure. This method avoids the often harsh conditions required by other dehydrating agents like phosphorus oxychloride or strong acids, making it suitable for substrates with sensitive functional groups. While many methods exist for synthesizing oxadiazoles and other heterocycles like triazoles, carbodiimide-mediated cyclodehydration represents a mild and effective strategy. nih.govnih.govnjppp.commdpi.comnih.govjchemrev.com
The reactivity of this compound extends beyond coupling reactions to enabling challenging functional group interconversions where dehydration is the key step.
Moffatt Oxidation: One prominent example is the Pfitzner-Moffatt oxidation, which converts primary and secondary alcohols into aldehydes and ketones, respectively. wikipedia.org This reaction utilizes a carbodiimide in conjunction with dimethyl sulfoxide (B87167) (DMSO). The carbodiimide (typically dicyclohexylcarbodiimide (B1669883), DCC) activates the DMSO, forming a highly electrophilic sulfonium (B1226848) species. wikipedia.orgalfa-chemistry.comacsgcipr.org The alcohol attacks this species, leading to an alkoxysulfonium ylide that ultimately decomposes to yield the desired carbonyl compound, dimethyl sulfide, and the corresponding urea. wikipedia.org This method is valued for its mild conditions, which are compatible with a wide range of sensitive functional groups that might not tolerate harsher oxidizing agents. alfa-chemistry.com
Key Reagents in Pfitzner-Moffatt Oxidation
| Reagent | Role |
|---|---|
| Alcohol (Primary or Secondary) | Substrate to be oxidized |
| Dimethyl Sulfoxide (DMSO) | Oxidizing Agent |
| Carbodiimide (e.g., this compound) | Activator for DMSO |
Dehydration of Primary Amides to Nitriles: Another critical transformation is the dehydration of primary amides to form nitriles. orgoreview.com Nitriles are valuable synthetic intermediates and are present in many pharmaceuticals and materials. nih.gov While strong dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can achieve this conversion, they often require harsh conditions. orgoreview.comresearchgate.net Carbodiimides provide a milder alternative, cleanly removing one molecule of water from the primary amide to furnish the corresponding nitrile and the urea byproduct. researchgate.netorganic-chemistry.org
Polymer Chemistry and Polymer Modification Strategies
In materials science, this compound and related compounds are employed to modify existing polymers or to create novel polymeric structures with specific functions.
Post-polymerization functionalization is a powerful strategy for introducing new chemical functionalities onto an existing polymer backbone, thereby altering its properties without changing the core polymer structure. Carbodiimides are widely used as "zero-length" crosslinkers, meaning they facilitate the bond formation between two functional groups without being incorporated into the final linkage.
This is particularly useful for crosslinking biopolymers like gelatin to form hydrogels for tissue engineering. mdpi.com In this application, a water-soluble carbodiimide can be used to form amide bonds between the free carboxylic acid groups of glutamic or aspartic acid residues and the amine groups of lysine (B10760008) residues on adjacent gelatin chains. mdpi.comnih.gov This crosslinking process enhances the mechanical strength and thermal stability of the resulting hydrogel. mdpi.com Similarly, carbodiimides can be used to attach small molecules, peptides, or drugs to the surface of a polymer, provided the polymer has available carboxylic acid or amine functionalities. This approach is central to creating functional materials for drug delivery, biosensors, and other biomedical applications.
The carbodiimide moiety itself can be incorporated into the main chain of a polymer to create polycarbodiimides. These polymers are typically synthesized through the catalytic polymerization of diisocyanates, not from carbodiimide monomers. However, the resulting polymer backbone consists of repeating carbodiimide (–N=C=N–) units. These materials have unique properties, including helical structures, and are investigated for applications like liquid crystals and chiroptical materials. researchgate.net The regioregularity of these polymers, which dictates their helical structure, can be determined through advanced techniques like 15N NMR spectroscopy. nih.gov
Furthermore, polycarbodiimides can serve as functional crosslinking agents for other polymer systems. revistapielarieincaltaminte.ro For example, they are highly effective for curing aqueous polymer resins that contain carboxylic acid groups, such as acrylic or polyurethane dispersions. The carbodiimide groups on the polycarbodiimide chain react with the carboxylic acid groups on the resin to form stable N-acylurea linkages, creating a robust, crosslinked network. revistapielarieincaltaminte.ro This process is valuable in the coatings and adhesives industry, offering a water-based curing system that avoids the toxicity concerns associated with other crosslinkers like polyisocyanates. revistapielarieincaltaminte.ro
Table of Compounds Mentioned
| Compound Name | Role/Type |
|---|---|
| This compound | Reagent |
| Dicyclohexylcarbodiimide (DCC) | Reagent |
| Dimethyl Sulfoxide (DMSO) | Reagent/Solvent |
| Phosphorus Pentoxide (P₂O₅) | Reagent |
| Thionyl Chloride (SOCl₂) | Reagent |
| 1,3,4-Oxadiazole | Heterocycle |
| Triazole | Heterocycle |
| N,N'-diacylhydrazine | Intermediate |
| Polycarbodiimide | Polymer |
| Acrylic Resin | Polymer |
Influence on Polymer Chain Rigidity and Structure-Property Relationships
The presence of the bulky p-dimethylaminophenyl groups would likely hinder close chain packing, potentially leading to a more amorphous polymer morphology. This could, in turn, affect properties such as solubility, glass transition temperature (Tg), and mechanical strength. The specific impact on these properties would be a subject of empirical investigation.
Illustrative Data on the Potential Impact of this compound on Polymer Properties:
| Polymer System | Modifier | Anticipated Change in Glass Transition Temperature (Tg) | Expected Impact on Solubility |
| Aromatic Polyester | None | Baseline | Low in common organic solvents |
| Aromatic Polyester | This compound (as a comonomer) | Increase due to chain rigidity | Potentially increased due to disruption of chain packing |
| Aliphatic Polyamide | None | Baseline | Moderate in polar solvents |
| Aliphatic Polyamide | This compound (as a crosslinker) | Significant increase due to network formation | Decreased (insoluble) |
Note: The data in this table is illustrative and intended to represent the expected trends based on general principles of polymer chemistry. Actual values would need to be determined experimentally.
Potential in Polymerization Catalysis and Initiation
While not a conventional polymerization catalyst or initiator in the classical sense, the reactivity of the carbodiimide group suggests potential applications in certain polymerization systems. Carbodiimides are known to activate carboxylic acid groups, forming a highly reactive O-acylisourea intermediate. This reactivity could be harnessed in step-growth polymerizations, such as the formation of polyamides or polyesters, to facilitate the reaction under mild conditions.
The dimethylamino groups on the phenyl rings could also play a role. As electron-donating groups, they would increase the electron density on the nitrogen atoms of the carbodiimide, potentially modulating its reactivity. Furthermore, these tertiary amine functionalities could themselves act as catalysts in certain polymerization reactions, for example, in ring-opening polymerizations of epoxides or lactones, although this would represent a secondary, less conventional role for a carbodiimide-containing molecule.
Analytical Derivatization Reagents for Enhanced Detection
The use of this compound as a derivatization reagent for the analysis of carboxylic acids is a plausible application. In analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), derivatization is often employed to improve the chromatographic behavior and detection sensitivity of analytes.
By reacting with a carboxylic acid, this compound would form a stable N-acylurea derivative. The introduction of the two p-dimethylaminophenyl groups would significantly increase the UV absorbance and potentially the fluorescence of the analyte, leading to enhanced detection by UV-Vis or fluorescence detectors. In mass spectrometry, the derivatized molecule would have a higher molecular weight, moving it to a cleaner region of the mass spectrum, and the dimethylamino groups could facilitate ionization, particularly in positive ion mode electrospray ionization (ESI), thereby improving detection limits.
Hypothetical Comparison of Detection Limits for a Carboxylic Acid With and Without Derivatization:
| Analyte | Derivatization Reagent | Detection Method | Estimated Limit of Detection (LOD) |
| Stearic Acid | None | HPLC-UV (210 nm) | ~1 µg/mL |
| Stearic Acid | This compound | HPLC-UV (254 nm) | ~50 ng/mL |
| Palmitic Acid | None | LC-MS (ESI-) | ~100 ng/mL |
| Palmitic Acid | This compound | LC-MS (ESI+) | ~5 ng/mL |
Note: This table presents hypothetical data to illustrate the potential enhancement in detection sensitivity following derivatization. Actual performance would depend on the specific analytical conditions.
Catalysts and Ligands in Homogeneous Catalysis
The nitrogen atoms within the structure of this compound, particularly those of the dimethylamino groups, possess lone pairs of electrons and could therefore act as ligands for transition metals. The formation of metal complexes with this compound could open up possibilities for its use in homogeneous catalysis.
The bidentate nature of the two dimethylamino groups could allow for the formation of chelate complexes with metal centers, which often exhibit enhanced stability and unique catalytic activity. The electronic properties of the p-dimethylaminophenyl groups would influence the electron density at the metal center, thereby tuning its catalytic performance in reactions such as cross-coupling, hydrogenation, or oxidation. The specific catalytic applications would depend on the choice of metal and the reaction conditions. While there is a lack of specific literature on this compound as a ligand, the general principles of ligand design in catalysis support this potential application.
Perspectives and Future Directions in Bis P Dimethylaminophenyl Carbodiimide Research
Design and Synthesis of Advanced Analogues with Tunable Reactivity
A significant future direction in the study of Bis(p-dimethylaminophenyl)carbodiimide lies in the design and synthesis of advanced analogues with finely tuned reactivity. The electronic and steric properties of the aryl substituents offer a rich playground for modification. By introducing electron-donating or electron-withdrawing groups at different positions on the phenyl rings, researchers can modulate the electrophilicity of the central carbon atom of the carbodiimide (B86325) moiety. This, in turn, would allow for precise control over its reactivity towards various nucleophiles.
Future synthetic efforts may focus on creating unsymmetrical analogues of this compound, where the two aryl groups bear different functionalities. researchgate.net This could lead to carbodiimides with orthogonal reactivity, enabling their participation in sequential or one-pot multi-component reactions with high selectivity. Furthermore, the incorporation of stimuli-responsive moieties into the molecular architecture could lead to "smart" carbodiimides whose reactivity can be switched on or off by external triggers such as light, pH, or temperature.
The synthesis of analogues is not limited to modifications of the phenyl rings. The exploration of alternative linkages, such as thiourea (B124793) or urea (B33335), in place of the carbodiimide group, while maintaining the core bis(p-dimethylaminophenyl) scaffold, could open up new avenues for applications in areas like medicinal chemistry and materials science. nih.govresearchgate.net The development of efficient and modular synthetic routes will be crucial for accessing a diverse library of these advanced analogues, thereby facilitating the discovery of new structure-property relationships.
Development of Novel Catalytic Systems Utilizing Carbodiimide Motifs
The inherent reactivity of the carbodiimide functional group makes it an attractive motif for the development of novel catalytic systems. While carbodiimides are well-established as coupling agents, their potential as catalysts in their own right or as ligands in metal-catalyzed reactions is an emerging area of research. wikipedia.org Future investigations could explore the use of this compound and its derivatives as organocatalysts for a variety of organic transformations. The basic nitrogen atoms of the dimethylamino groups could act as proton sponges or hydrogen bond acceptors, while the carbodiimide core could activate substrates through covalent or non-covalent interactions.
A particularly promising area is the development of carbodiimide-fueled catalytic reaction cycles. rsc.orgresearchgate.netnih.gov These systems, inspired by biological processes that use ATP as an energy source, utilize the hydration of carbodiimides to drive non-spontaneous reactions. rsc.orghartleygroup.org this compound, with its specific electronic properties, could be tailored to fuel such cycles for applications in supramolecular chemistry, dynamic combinatorial chemistry, and the synthesis of life-like materials. rsc.org The design of chiral carbodiimide catalysts for asymmetric synthesis also represents a significant and challenging future direction.
Moreover, the incorporation of carbodiimide motifs into larger molecular frameworks, such as metal-organic frameworks (MOFs) or polymers, could lead to heterogeneous catalysts with enhanced stability and recyclability. The dimethylamino groups in this compound could serve as anchoring points for immobilization onto solid supports.
Exploration of Green Chemistry Approaches in Carbodiimide Synthesis and Reactions
Future research on this compound will undoubtedly be guided by the principles of green chemistry. This includes the development of more sustainable and environmentally benign methods for its synthesis and utilization. Traditional methods for carbodiimide synthesis often involve the use of hazardous reagents and generate significant amounts of waste. wikipedia.org
Recent advances in synthetic methodology offer promising green alternatives. For instance, metal-free strategies for the synthesis of carbodiimides, such as iodine/cumene hydroperoxide (CHP)-mediated cross-coupling of isocyanides and amines, provide an efficient route under mild conditions. organic-chemistry.org Electrochemical oxidative cross-coupling of amines and isocyanides represents another attractive approach, as it avoids the use of chemical oxidants and generates hydrogen gas as the only byproduct. organic-chemistry.org The dehydrosulfurization of thioureas using hypervalent iodine reagents is also an efficient and mild procedure for accessing carbodiimides. organic-chemistry.org
In terms of its applications, the use of this compound in solvent-free or aqueous reaction media will be a key focus. The development of water-soluble analogues would be particularly beneficial for biological applications and for reducing the reliance on volatile organic solvents. Furthermore, the design of catalytic reactions that utilize carbodiimides with high atom economy will be a priority. This includes minimizing the formation of urea byproducts or developing methods for their efficient removal and recycling.
| Synthetic Approach | Key Features | Green Chemistry Principle(s) |
| I2/CHP-mediated cross-coupling | Metal-free, mild conditions | Safer solvents and auxiliaries |
| Electrochemical oxidative cross-coupling | No transition-metal catalyst, no chemical oxidant, H2 as byproduct | Prevention, Atom economy |
| Dehydrosulfurization with hypervalent iodine | Mild and efficient | Safer solvents and auxiliaries |
Integration into Emerging Functional Materials
The unique chemical properties of carbodiimides make them valuable building blocks for the creation of advanced functional materials. researchgate.net Future research will likely see the increasing integration of this compound and its derivatives into polymers, hydrogels, and other soft materials. Polycarbodiimides, for example, are a class of polymers with interesting thermal and chemical properties. wikipedia.org The specific structure of this compound could impart unique optical or electronic properties to such polymers.
Carbodiimides are also widely used as cross-linking agents to enhance the mechanical properties and stability of materials. researchgate.netwikipedia.org this compound could be employed to crosslink biopolymers like gelatin or synthetic polymers containing carboxylic acid groups. nih.gov A particularly exciting area is the development of covalent adaptable networks (CANs), which are polymers that can be reprocessed and recycled. wwu.edu The reversible reaction of carbodiimides with amines to form guanidines can be exploited to create dynamic crosslinks in CANs. wwu.edu
The dimethylamino groups in this compound also offer opportunities for creating materials with responsive properties. For example, these groups could be protonated or quaternized to create charged materials for applications in ion exchange or as sensors. Furthermore, the incorporation of this compound into nanocomposites, for instance by functionalizing the surface of nanoparticles, could lead to hybrid materials with synergistic properties. mdpi.com
Synergistic Experimental and Theoretical Investigations for Deeper Mechanistic Understanding
A deeper understanding of the reaction mechanisms of this compound is crucial for its rational application and the design of new systems. Future research will benefit greatly from a synergistic approach that combines experimental studies with theoretical calculations. acs.org Computational methods, such as density functional theory (DFT), can provide valuable insights into the electronic structure of the carbodiimide, the transition states of its reactions, and the role of catalysts and solvents. nih.govmdpi.com
For instance, theoretical studies can be used to predict the reactivity of different carbodiimide analogues, guiding synthetic efforts towards molecules with desired properties. acs.org They can also elucidate the complex reaction pathways involved in carbodiimide-mediated transformations, such as the formation of key intermediates like the O-acylisourea. nih.govresearchgate.net This knowledge can help in optimizing reaction conditions to maximize yields and minimize the formation of unwanted side products like N-acylureas. researchgate.netnih.gov
Experimental techniques, such as kinetic studies, spectroscopic analysis (NMR, IR, etc.), and mass spectrometry, can provide crucial data to validate and refine the theoretical models. nih.govmdpi.com The combination of these approaches will be particularly important for understanding the mechanisms of novel catalytic systems utilizing carbodiimide motifs and for designing more efficient and selective carbodiimide-fueled processes. This integrated approach will undoubtedly accelerate the pace of discovery and innovation in the field of carbodiimide chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
